2-Methyl-1-(2-phenylpropyl)piperazine is a chemical compound classified within the piperazine family, which is known for its diverse applications in medicinal chemistry and biological research. This compound is identified by the CAS number 1240572-28-4 and has garnered interest due to its potential pharmacological properties and utility in synthesizing complex molecules.
2-Methyl-1-(2-phenylpropyl)piperazine is categorized as a piperazine derivative. Piperazines are cyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a methyl group and a phenylpropyl substituent, which contribute to its unique chemical behavior and biological activity.
The synthesis of 2-Methyl-1-(2-phenylpropyl)piperazine can be achieved through various methods, primarily focusing on the formation of monosubstituted piperazine derivatives.
The synthesis typically involves:
The molecular structure of 2-Methyl-1-(2-phenylpropyl)piperazine can be described using its IUPAC name, which reflects its chemical composition.
The structure features a piperazine ring substituted with a methyl group at one nitrogen and a 2-phenylpropyl group at the other nitrogen. The presence of these substituents influences both its chemical reactivity and biological activity .
2-Methyl-1-(2-phenylpropyl)piperazine undergoes various chemical reactions that are essential for its application in synthetic chemistry.
The specific conditions for these reactions depend on the reagents used and the desired outcome. For example, oxidizing agents such as potassium permanganate or chromic acid may be employed for oxidation reactions.
The mechanism of action of 2-Methyl-1-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets within biological systems.
This compound has been noted for binding selectively to muscle membrane gamma-aminobutyric acid receptors, which leads to hyperpolarization of nerve endings. This interaction results in flaccid paralysis of target organisms, indicating potential applications in neuropharmacology .
Research suggests that compounds with similar structures may exhibit antimicrobial and antipsychotic properties, expanding the scope of applications for piperazine derivatives like 2-Methyl-1-(2-phenylpropyl)piperazine .
Understanding the physical and chemical properties of 2-Methyl-1-(2-phenylpropyl)piperazine is crucial for its application in research and industry.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity during synthesis .
The applications of 2-Methyl-1-(2-phenylpropyl)piperazine span various fields including:
Piperazine derivatives represent a cornerstone of neuropsychopharmacological drug development due to their structural versatility and capacity to interact with central nervous system (CNS) targets. The compound 2-Methyl-1-(2-phenylpropyl)piperazine exemplifies this class, featuring a chiral 2-phenylpropyl moiety attached to a methyl-substituted piperazine core. Its structural characteristics position it within a pharmacologically significant space between classical dopamine transporter ligands and sigma receptor modulators. While not as extensively studied as its close analogs, its molecular framework offers insights into transporter binding pharmacophores and potential therapeutic applications for stimulant use disorders [2] [7].
Piperazine ranks among the most privileged heterocyclic scaffolds in CNS drug discovery. Its six-membered ring containing two nitrogen atoms provides distinct advantages:
The structural features of 2-Methyl-1-(2-phenylpropyl)piperazine align closely with established dopamine reuptake inhibitors. Its 2-phenylpropyl chain resembles that in GBR 12909 (vanoxerine), a potent and selective dopamine transporter (DAT) inhibitor developed for cocaine addiction, while its methyl group introduces stereochemical complexity that can profoundly influence target engagement [2] [7].
2-Methyl-1-(2-phenylpropyl)piperazine shares significant structural homology with high-affinity monoamine transporter ligands, particularly those within the N-phenylpropylpiperazine class. Critical analogs and their structure-activity relationships (SAR) include:
Table 1: Influence of Phenylpropyl Substituents on Transporter Affinity in Piperazine-Based Analogs
Compound | Substituent Position & Chemistry | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Ratio |
---|---|---|---|---|
(S)-10 [2] | 2-Fluoro (S-configuration) | 2.7 ± 0.2 | 290 ± 10 | 109 |
(R)-10 [2] | 2-Fluoro (R-configuration) | 22 ± 1 | 540 ± 20 | 25 |
(R)-8 [2] | 2-Amino (R-configuration) | 20 ± 1 | 22 ± 1 | 1.1 |
GBR 12909 [2] | Unsubstituted phenylpropyl | 3.7 ± 0.4 | 130 ± 5 | 35 |
Chiral 2-Methyl Influence: The methyl group at the benzylic position of the 2-phenylpropyl chain in 2-Methyl-1-(2-phenylpropyl)piperazine introduces a stereogenic center. Analogous modifications in GBR derivatives show dramatic enantioselectivity; for example, the (S)-enantiomer of 2-hydroxy-3-phenylpropyl analog ((S)-5) exhibits 16-fold higher DAT affinity than its (R)-counterpart (Ki = 0.75 nM vs 12 nM) [2]. This suggests the 2-methyl group’s stereochemistry likely critically impacts target binding through steric constraints or hydrophobic pocket interactions.
3D Pharmacophore Requirements: Computational and SAR models indicate DAT affinity optimization requires:
The structural profile of 2-Methyl-1-(2-phenylpropyl)piperazine suggests several mechanisms relevant to cocaine and methamphetamine addiction treatment:
Dopamine Transporter (DAT) Blockade: By inhibiting dopamine reuptake, this compound could normalize hypodopaminergic states in addiction withdrawal, reducing drug-seeking behavior. GBR12909 analogs demonstrate this effect in primate models, suppressing cocaine self-administration for weeks post-administration when formulated as long-acting esters [2].
Polypharmacology Opportunities: Unlike selective DAT inhibitors, ligands with balanced DAT/SERT affinity (e.g., (R)-8) may offer enhanced efficacy by simultaneously modulating dopaminergic and serotonergic pathways implicated in cocaine reinforcement and depression-like withdrawal symptoms [2].
Sigma Receptor Interactions: Structurally related N-(3-phenylpropyl)-N′-benzylpiperazines exhibit subnanomolar affinity for σ1 receptors (e.g., compound 3d, Ki = 0.2 nM), which modulate cocaine-induced convulsions and behavioral sensitization. The 2-phenylpropyl moiety in 2-Methyl-1-(2-phenylpropyl)piperazine may facilitate similar interactions, potentially contributing to anti-addiction effects via glutamate or dopaminergic modulation [4] [7].
Table 2: Pharmacological Profiles of Structurally Related Piperazines with Therapeutic Potential
Compound Class | Key Structural Feature | Primary Target (Ki) | Relevant Therapeutic Effect |
---|---|---|---|
GBR 12909 Derivatives [2] | 3-Phenylpropyl, 2-Fluoro | DAT (0.75–22 nM) | Long-acting cocaine antagonism |
SA4503 Ether Analogs [7] | 3,4-Dimethoxyphenethyl | σ1 (1.75–19 nM) | Neuroprotection, anti-depressant |
N-Phenylpropyl-N′-benzyl [4] | Dual hydrophobic chains | σ1/σ2 (0.2–33 nM) | Attenuation of cocaine effects |
2-Methyl-1-(2-phenylpropyl)piperazine | Chiral 2-phenylpropyl | Inference: DAT/σ receptors | Potential: Cocaine use disorder management |
Despite its promising framework, critical SAR questions surrounding 2-Methyl-1-(2-phenylpropyl)piperazine remain unresolved:
Stereochemical Implications: The impact of the 2-methyl chiral center on DAT/SERT binding affinity and selectivity is undetermined. Analogs like (S)-10 and (R)-10 show 8-fold differences in DAT affinity, suggesting the R-configuration might sterically hinder optimal binding. Absolute configuration assignment and enantiopure pharmacological profiling are essential next steps [2].
Metabolic Stability: Piperazines often undergo N-dealkylation or oxidation. The electron-rich phenylpropyl and alkylpiperazine moieties in this compound likely render it susceptible to CYP450 metabolism (e.g., CYP3A4/2D6). Stability studies comparing it to GBR12909 (which has a longer duration due to lipophilicity) are lacking [2] [8].
Hydrophobic Interactions: The benzyl vs. phenylpropyl dichotomy requires exploration. Benzhydryl groups (as in diphenylmethylpiperazine) enhance σ receptor affinity but reduce DAT selectivity. Computational modeling could clarify whether the 2-phenylpropyl group optimally fills hydrophobic DAT subpockets or engages σ receptors [4] [6].
Conformational Constraints: Incorporating ring systems (e.g., tetrahydroisoquinoline) or rigid spacers might enhance selectivity. Ether modifications in SA4503 analogs (e.g., cyclic ethers 7–9) show that minor changes can significantly alter σ1/σ2 selectivity—a strategy applicable to optimizing this compound [7].
Table 3: Key Structure-Activity Relationship Knowledge Gaps
Structural Element | Known SAR Influence (Analogs) | Unanswered Questions for 2-Methyl-1-(2-phenylpropyl)piperazine |
---|---|---|
Chiral 2-Methyl Group | S-configuration enhances DAT affinity in GBR series [2] | Does R or S configuration favor DAT binding? Impact on SERT/sigma off-targets? |
Phenylpropyl Length | 3-carbon spacer optimizes DAT binding [2] [4] | Would elongation to phenylbutyl or phenylpentyl alter selectivity? |
N-Methyl vs. Unsubstituted | N-methylpiperazines show variable MGL inhibition [5] | Does N-methylation enhance CNS penetration or metabolic stability? |
Aryl Substitution | Halogens (F, Cl) boost antitumor activity in flavonoid-piperazines [1] | Would para-fluoro substitution on phenyl ring improve DAT affinity/selectivity? |
Concluding Remarks
2-Methyl-1-(2-phenylpropyl)piperazine represents a synthetically accessible yet pharmacologically underexplored piperazine derivative. Its structural kinship to high-affinity DAT inhibitors and sigma receptor ligands positions it as a compelling candidate for targeted SAR exploration. Key research priorities include resolving enantiomer-specific activities, elucidating metabolic pathways, and evaluating polypharmacological profiles against DAT, SERT, and sigma receptors. Addressing these gaps could unlock its potential as a novel pharmacotherapeutic tool for stimulant use disorders—a field in urgent need of mechanistically diverse treatment options. Future studies should leverage advanced computational chemistry and enantioselective synthesis to optimize this versatile scaffold.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3